

preliminary studies on (Rac)-GSK547 efficacy

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Compound of Interest

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An In-depth Technical Guide on the Preliminary Efficacy of **(Rac)-GSK547**

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

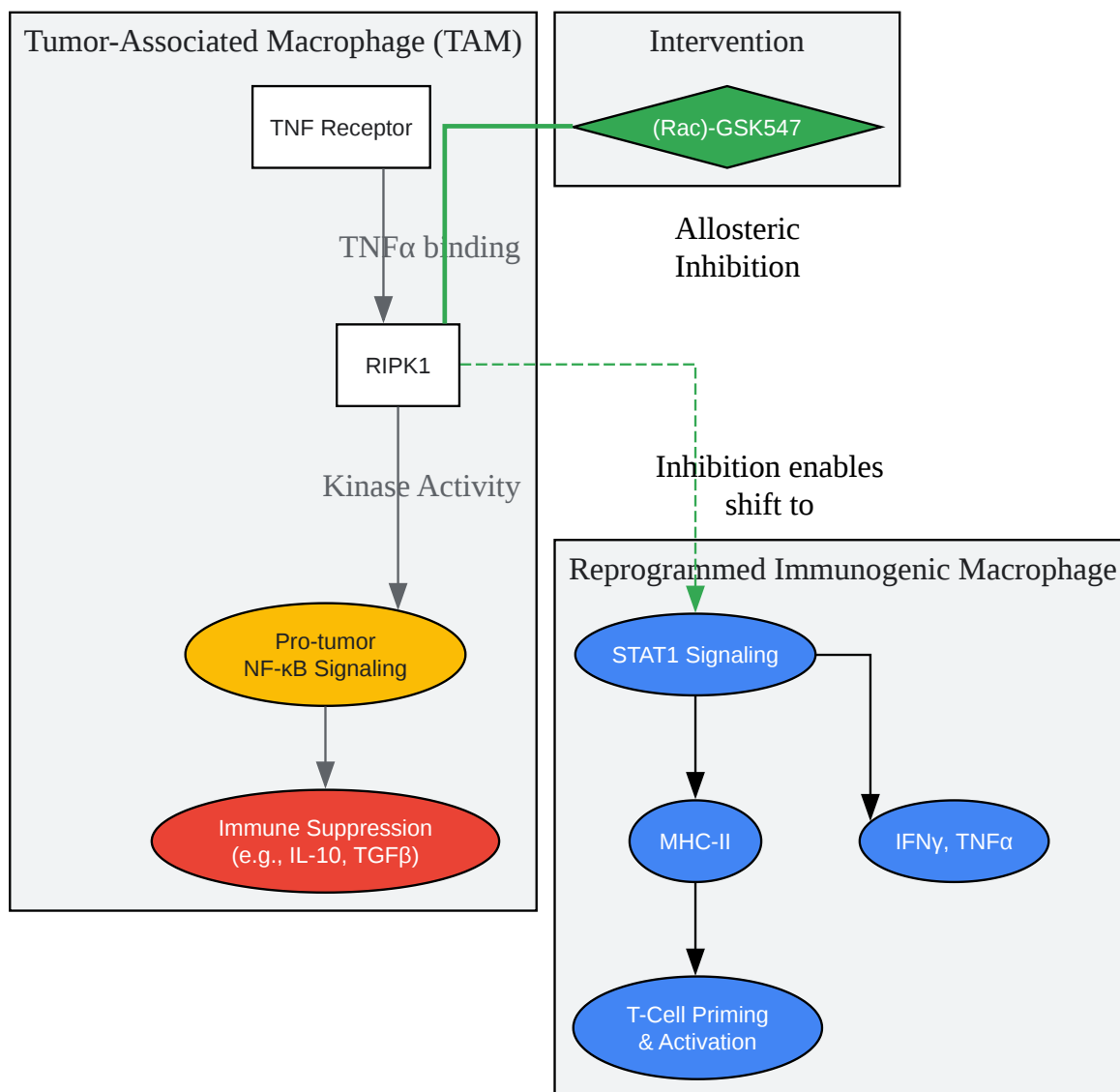
(Rac)-GSK547, the racemic mixture of the potent and highly selective RIPK1 inhibitor GSK547, has demonstrated significant preclinical efficacy, primarily in the context of pancreatic cancer. [1][2] GSK547 operates as a Type III kinase inhibitor, binding to an allosteric pocket on Receptor-Interacting serine/threonine Protein Kinase 1 (RIPK1), thereby preventing its kinase activity.[3] This mechanism is crucial in modulating inflammatory and cell death pathways. Preclinical studies highlight its ability to reprogram the tumor microenvironment in pancreatic ductal adenocarcinoma (PDA) by shifting tumor-associated macrophages (TAMs) towards an immunogenic phenotype, which in turn activates an adaptive anti-tumor immune response.[4] This guide provides a consolidated overview of the key quantitative data, experimental methodologies, and associated cellular pathways from preliminary efficacy studies.

Core Mechanism of Action

GSK547 is a potent and mono-selective inhibitor of RIPK1 kinase. RIPK1 is a critical mediator of cellular stress, regulating inflammation and cell death pathways like necroptosis.[3][5] In the tumor microenvironment of pancreatic cancer, RIPK1 is highly expressed in TAMs, contributing to an immune-tolerant state.[3] By inhibiting RIPK1, GSK547 blocks this immunosuppressive signaling. This leads to the reprogramming of macrophages into an M1-like, immunogenic phenotype, characterized by the upregulation of STAT1 signaling and the expression of MHC-II,

TNF α , and IFN γ .^{[4][6]} This shift enhances antigen presentation and activates cytotoxic T cells, transforming the local immune landscape from tolerant to anti-tumoral.^[3]

Signaling Pathway Diagram



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Caption: GSK547 inhibits RIPK1 kinase activity in TAMs, blocking immunosuppressive signaling.

Quantitative Efficacy Data

The efficacy of GSK547 has been quantified through various in vitro and in vivo assays. The data below summarizes key findings from these preliminary studies.

Table 1: In Vitro Efficacy of GSK547

Assay Type	Cell Line	Conditions	Endpoint	Result	Citation
Cell Viability	L929 (mouse fibrosarcoma)	Co-treatment with TNF α and zVAD (pan-caspase inhibitor) for 24h	Cell Death	IC ₅₀ = 32 nM	[7]
Macrophage Reprogramming	Bone Marrow-Derived Macrophages (BMDM)	Treatment with GSK547	Gene/Protein Expression	Upregulation of STAT1 signaling, MHC-II, TNF α , IFN γ	[7] [6]
Macrophage Reprogramming	Bone Marrow-Derived Macrophages (BMDM)	Treatment with GSK547	Gene/Protein Expression	Reduction of STAT3/5/6 signaling, CD206, IL-10, TGF β	[6]

Table 2: In Vivo Efficacy & Pharmacokinetics of GSK547 in Mice

Model Type	Dosing Regimen	Endpoint	Result	Citation
Orthotopic Pancreatic Ductal Adenocarcinoma (PDA)	100 mg/kg/day (in chow)	Tumor Burden & Survival	Reduced tumor burden and extended survival	[7]
TNF/zVAD-induced Shock	1.0 - 10 mg/kg (oral)	RIPK1 Activity	99% inhibition of RIPK1 activation	[8]
Pharmacokinetic s	10 mg/kg/day (in chow)	Plasma Concentration	Achieved steady-state levels providing 75% to 97% RIPK1 inhibition	[8]
Pharmacokinetic s	0.1 mg/kg (oral)	Plasma Concentration	11 ng/mL	[8]
Pharmacokinetic s	1.0 mg/kg (oral)	Plasma Concentration	98 ng/mL	[8]
Pharmacokinetic s	10 mg/kg (oral)	Plasma Concentration	886 ng/mL	[8]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments performed to evaluate GSK547 efficacy.

In Vitro Necroptosis Inhibition Assay

This assay quantifies the ability of GSK547 to inhibit TNF-induced necroptosis in L929 cells, a well-established model for this cell death pathway.

- Cell Line: L929 mouse fibrosarcoma cells.

- Protocol:
 - Seed L929 cells in appropriate culture plates and allow them to adhere.
 - Pre-treat cells with varying concentrations of GSK547 (e.g., 0.1 nM to 100,000 nM) for 30 minutes.^[7]
 - Induce necroptosis by co-treating the cells with recombinant TNF α and the pan-caspase inhibitor zVAD.fmk.
 - Incubate the cells for 24 hours.
 - Assess cell viability by measuring cellular ATP levels using a commercially available kit (e.g., CellTiter-Glo®).
 - Calculate the IC₅₀ value by plotting the percentage of cell death against the logarithm of GSK547 concentration.

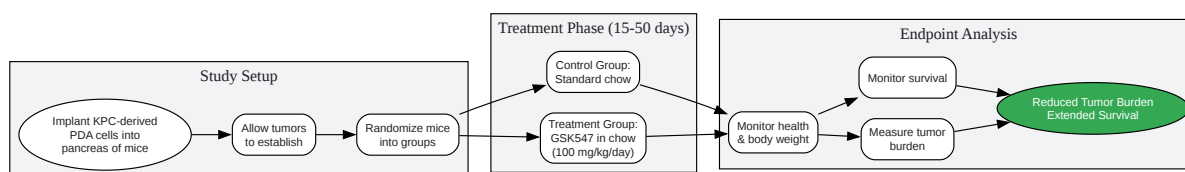
In Vivo Pancreatic Cancer Efficacy Study

This protocol outlines the workflow for assessing the anti-tumor efficacy of GSK547 in a murine orthotopic model of pancreatic cancer.

- Animal Model: KPC mice (genetically engineered to develop PDA).
- Tumor Cells: Orthotopic PDA tumor cells derived from KPC mice.
- Protocol:
 - Implant PDA tumor cells into the pancreas of recipient mice.
 - After allowing tumors to establish, randomize mice into treatment and control groups.
 - Administer GSK547 via a food-based dosing formulation (e.g., 100 mg/kg/day).^[7] Control groups receive standard chow or chow with a control compound (e.g., Nec-1s).
 - Monitor animal health and body weight regularly. Treatment can be sustained for 15-50 days.^[7]

- Measure tumor burden at specified endpoints using imaging techniques or by harvesting and weighing tumors post-mortem.
- Monitor survival rates across all groups over the course of the study.

Experimental Workflow Diagram



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Caption: Workflow for the in vivo evaluation of GSK547 in an orthotopic PDA mouse model.

Conclusion and Future Directions

The preliminary data on **(Rac)-GSK547** strongly support its role as a potent RIPK1 inhibitor with significant therapeutic potential in pancreatic cancer. Its novel mechanism, which involves reprogramming the immune microenvironment rather than direct cytotoxicity, marks it as a promising candidate for immunotherapy, potentially in combination with checkpoint inhibitors.[9] While initial studies in pancreatic cancer are encouraging, some preclinical data suggests that long-term RIPK1 inhibition could have pro-atherosclerotic effects, indicating the need for careful evaluation of its long-term safety profile and context-dependent efficacy.[5] Future research should focus on elucidating the full spectrum of its immunological effects, optimizing dosing strategies for chronic administration, and identifying patient populations most likely to respond to this innovative therapeutic approach.

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